(3,3-Difluoroallyl)trimethylsilane
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Overview
Description
(3,3-Difluoroallyl)trimethylsilane is a chemical compound with the molecular formula C6H12F2Si. It is known for its applications in organic synthesis, particularly in the field of fluoroalkylation. The compound is characterized by the presence of a difluoroallyl group attached to a trimethylsilane moiety, which imparts unique reactivity and properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluoroallyl)trimethylsilane typically involves multiple steps. One common method starts with the reaction of vinyltrimethylsilane with dibromodifluoromethane in the presence of copper(I) chloride and ethanolamine. This reaction is carried out in a pressure tube at 90°C for 20 hours, resulting in the formation of (1,3-dibromo-3,3-difluoropropyl)trimethylsilane. This intermediate is then treated with sodium borohydride in dimethyl sulfoxide at 80-90°C to yield (3-bromo-3,3-difluoropropyl)trimethylsilane. Finally, this compound is reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to produce this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic routes used in laboratory settings can be scaled up for industrial applications. The key steps involve the use of readily available starting materials and standard organic synthesis techniques, making the process adaptable for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluoroallyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoroallyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction Reactions: The trimethylsilane moiety can act as a hydride donor in reduction reactions, reducing various functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield difluoroallylated amines or thiols, while addition reactions can produce various difluoroallylated derivatives .
Scientific Research Applications
(3,3-Difluoroallyl)trimethylsilane has several applications in scientific research:
Medicine: Its derivatives are explored for potential therapeutic applications, including drug development and the design of bioactive molecules.
Mechanism of Action
The mechanism of action of (3,3-Difluoroallyl)trimethylsilane involves its ability to act as a source of difluoroallyl groups in chemical reactions. The difluoroallyl group can participate in various transformations, including nucleophilic substitution and addition reactions, leading to the formation of new bonds and functional groups. The trimethylsilane moiety can also act as a hydride donor in reduction reactions, facilitating the reduction of various functional groups .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluoroallyl)trimethylsilane: C6H12F2Si
Vinyltrimethylsilane: C5H12Si
(3-Bromo-3,3-difluoropropyl)trimethylsilane: C6H12BrF2Si
Uniqueness
This compound is unique due to the presence of both difluoroallyl and trimethylsilane groups, which impart distinct reactivity and properties to the compound. The difluoroallyl group enhances the stability and reactivity of the molecule, while the trimethylsilane moiety provides hydride-donating capabilities, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
40207-81-6 |
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Molecular Formula |
C6H12F2Si |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
3,3-difluoroprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C6H12F2Si/c1-9(2,3)5-4-6(7)8/h4H,5H2,1-3H3 |
InChI Key |
NAHSJLXFTUUCOO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C(F)F |
Origin of Product |
United States |
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